molecular formula C8H7N3O2 B2607367 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic acid CAS No. 1368541-63-2

2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic acid

Cat. No.: B2607367
CAS No.: 1368541-63-2
M. Wt: 177.163
InChI Key: XFDGADJKFGIQGE-UHFFFAOYSA-N
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Description

2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic acid ( 1368541-63-2) is a high-purity chemical building block for pharmaceutical research and drug discovery. This compound features a fused imidazopyridine heterocyclic system, a structure of significant interest due to its structural resemblance to purines and its wide range of potential therapeutic applications . The imidazo[4,5-b]pyridine scaffold is a key intermediate in developing novel anticancer agents. Research indicates this compound can be used to create molecules that influence various cellular pathways in cancerous cells . Its derivatives have been investigated as potent inhibitors of critical kinases, including Janus kinase 1 (JAK-1) and other targets involved in cell proliferation and survival pathways . The presence of both the carboxylic acid and methyl group on the heterocyclic core provides versatile handles for further synthetic modification, allowing researchers to explore structure-activity relationships and optimize drug-like properties. Key Specifications:

Properties

IUPAC Name

2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-4-10-6-2-5(8(12)13)3-9-7(6)11-4/h2-3H,1H3,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDGADJKFGIQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368541-63-2
Record name 2-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization to form the target compound . The reaction conditions often include heating the reaction mixture at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are compatible with large-scale production is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or iodine (I2) under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate.

    Reduction: Reduced forms like 2-methyl-1H-imidazo[4,5-b]pyridine-6-methanol.

    Substitution: Substituted derivatives with halogen atoms or other functional groups.

Scientific Research Applications

Anticancer Activity

Imidazo[4,5-b]pyridine derivatives, including 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic acid, have shown promising anticancer properties. These compounds have been investigated for their ability to inhibit key enzymes involved in cancer progression.

  • Kinase Inhibition : Research has demonstrated that derivatives of imidazo[4,5-b]pyridine can act as potent inhibitors of cyclin-dependent kinases (CDKs) and Aurora B kinases, which are crucial for cell cycle regulation. For instance, one study reported IC50 values in the nanomolar range for these inhibitors, indicating strong potency against cancer cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Studies indicate that imidazo[4,5-b]pyridine derivatives can act as antagonists to various biological receptors, potentially leading to new treatments for infections caused by resistant pathogens.

  • Mechanism of Action : The antimicrobial activity is attributed to the ability of these compounds to interact with bacterial enzymes and disrupt cellular processes .

Synthetic Approaches

Various synthetic methods have been developed to produce this compound and its derivatives. These methods often involve multi-step reactions that enhance the yield and purity of the final product.

Synthetic Method Yield (%) Key Features
Multi-step synthesis using amines85%High selectivity for target compounds
C-H activation strategies77%Efficient functionalization at C2 position

Structure-Activity Relationships

Understanding the SAR is critical for optimizing the biological activity of imidazo[4,5-b]pyridine derivatives. Modifications at various positions on the imidazole ring can significantly alter their potency and selectivity.

  • Position C6 Modifications : Substituents at this position have been shown to enhance kinase inhibition potency . For example, introducing halogen groups has led to improved binding affinity and selectivity towards specific kinases.

Case Study: Anticancer Efficacy

A study focused on a series of imidazo[4,5-b]pyridine derivatives demonstrated their efficacy against breast cancer cells in vitro. The most potent compound exhibited an IC50 value of 8.6 nM when combined with standard chemotherapy agents like temozolomide .

Case Study: Antimicrobial Activity

Another investigation revealed that certain derivatives displayed significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating resistant infections .

Mechanism of Action

The mechanism of action of 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of kinases or other enzymes involved in cellular signaling pathways . The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations on the Imidazopyridine Core

2-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylic Acid
  • Structure : Replaces the methyl group with a trifluoromethyl (-CF₃) substituent.
  • Key Differences :
    • Electron Effects : The -CF₃ group is strongly electron-withdrawing, altering the electronic density of the aromatic system compared to the electron-donating methyl group. This impacts reactivity in substitution reactions .
    • Lipophilicity : Increased logP due to the -CF₃ group enhances membrane permeability but may reduce aqueous solubility.
    • Synthetic Utility : The -CF₃ group is often used to improve metabolic stability in drug candidates .
Property 2-Methyl Derivative 2-Trifluoromethyl Derivative
Molecular Weight 177.16 g/mol 231.13 g/mol
Molecular Formula C₈H₇N₃O₂ C₈H₄F₃N₃O₂
Storage Conditions 2–8°C 2–8°C
3H-Imidazo[4,5-b]pyridine-6-carboxylic Acid
  • Structure : Lacks the methyl group at position 2, simplifying the substitution pattern.
  • Key Differences :
    • Pharmacological Profile : Derivatives of this scaffold act as RXR partial agonists with reduced teratogenicity, suggesting that the methyl group in the 2-methyl derivative may fine-tune receptor binding and transcriptional activity .
    • Synthetic Flexibility : The absence of the methyl group allows for easier functionalization at position 2 .

Functional Group Modifications

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
  • Structure: Contains an amino group at position 2 and a phenyl group at position 6 instead of carboxylic acid.
  • Key Differences: Carcinogenicity: PhIP is a mutagenic heterocyclic amine found in cooked foods, forming DNA adducts via its aromatic amine group. The carboxylic acid in 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic acid likely mitigates such reactivity .
3-(1-Ethylpropyl)-2-oxo-1-(pyridin-4-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic Acid
  • Structure : Incorporates a dihydroimidazole ring (2-oxo) and a pyridinylmethyl substituent.
  • Solubility: The pyridinylmethyl group introduces additional polarity, improving aqueous solubility compared to the methyl-substituted analogue .

Isomeric and Fused-Ring Analogues

4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic Acid (Spinacine)
  • Structure : Features a tetrahydroimidazopyridine core fused at the [4,5-c] position.
  • Key Differences :
    • Stereoelectronic Effects : The saturated ring reduces aromaticity, altering electronic properties and hydrogen-bonding capacity.
    • Biological Role : Spinacine is a natural product with distinct metabolic pathways compared to the fully aromatic 2-methyl derivative .
1-Oxo-3-aryl-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-2-carboxylic Acid
  • Structure : Benzannulated derivative with a ketone group.
  • Key Differences :
    • Extended π-System : The benzo-fused ring enhances planar stacking interactions, useful in materials science or DNA-intercalating agents.
    • Synthetic Accessibility : Requires multi-step annulation, unlike the simpler imidazopyridine core .

Biological Activity

2-Methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family. Its unique structure, characterized by a fused bicyclic framework with a carboxylic acid group at the 6th position and a methyl group at the 2nd position, imparts significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8H7N3O2
  • Molecular Weight : 177.163 g/mol
  • InChI : InChI=1S/C8H7N3O2/c1-4-10-6-2-5(8(12)13)3-9

The biological activity of this compound primarily involves its interaction with various cellular pathways:

  • Target Enzymes : It has been shown to inhibit key enzymes involved in metabolic pathways and cellular proliferation, including cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinase (PI3K) .
  • Cellular Effects : The compound influences cellular processes such as endocytosis and cell cycle regulation, which are crucial for cancer cell survival and proliferation .

Antitumor Activity

Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values : Some derivatives have shown IC50 values as low as 0.4 μM against colon carcinoma cells .
  • Selectivity : Compounds have demonstrated selective toxicity towards specific cancer types, including glioblastoma and pancreatic adenocarcinoma .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antitubercular Activity : Studies have identified promising antitubercular activity against Mycobacterium tuberculosis, with some derivatives exhibiting minimal inhibitory concentrations (MIC) in the low micromolar range (e.g., 0.5 μmol/L) .

Other Biological Activities

Additional research highlights other potential activities:

  • Antiviral and Antibacterial Properties : Some studies suggest that imidazopyridine derivatives possess antiviral and antibacterial properties, although specific data on this compound remains limited .

Structure–Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features:

  • Substituent Effects : Variations in substituents at different positions on the imidazopyridine ring significantly affect potency and selectivity against various biological targets .

Study on Antitubercular Activity

A study synthesized novel imidazopyridine derivatives targeting DprE1 enzyme in Mycobacterium tuberculosis. The most potent compounds had MIC values ranging from 0.5 to 0.8 μmol/L, indicating their potential as antitubercular agents .

Study on Antiproliferative Activity

Another investigation focused on the antiproliferative effects of imidazopyridine derivatives against various cancer cell lines. The results showed that certain compounds could significantly inhibit cell growth with IC50 values ranging from 0.4 to 3.2 μM across different cancer types .

Q & A

Basic: What are the optimal synthetic routes for 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic acid, and how can reaction yields be maximized?

Methodological Answer:
The synthesis typically involves cyclization of precursor amines with carbonyl compounds. For example, PD123319 (a structurally related imidazopyridine derivative) is synthesized via a multi-step protocol starting from substituted pyridine intermediates. Key steps include:

  • Condensation reactions using diphenylacetyl chloride to form the imidazo ring .
  • Chiral resolution via crystallization or chromatography to isolate the desired enantiomer .
    To improve yields:
  • Optimize reaction temperatures (e.g., 60–80°C for cyclization) .
  • Use anhydrous solvents (e.g., THF or DMF) to minimize side reactions.
  • Employ high-purity starting materials to reduce byproducts.

Advanced: How does the methyl group position (2- vs. 3-methyl) on the imidazopyridine core influence biological activity and target binding?

Methodological Answer:
Comparative studies of 2-methyl and 3-methyl derivatives reveal:

  • Steric effects : The 2-methyl group may hinder binding to hydrophobic pockets in enzymes, reducing affinity compared to 3-methyl analogs .
  • Electronic effects : Methyl position alters electron density in the aromatic system, affecting interactions with π-π stacking motifs in protein targets .
    To validate:
  • Perform molecular docking simulations (e.g., using AutoDock Vina) to compare binding poses.
  • Conduct isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Basic: What spectroscopic techniques are recommended for structural validation of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic protons in the 7.5–8.5 ppm range and methyl groups at ~2.5 ppm .
    • ¹³C NMR : Carboxylic acid carbonyl appears at ~170 ppm .
  • Mass Spectrometry : ESI-MS in negative mode should show [M–H]⁻ peaks matching the molecular weight (e.g., ~206.18 g/mol).
  • FTIR : Confirm carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

Advanced: How can researchers resolve contradictions in enzyme inhibition data for 2-methyl-1H-imidazopyridine derivatives?

Methodological Answer:
Discrepancies often arise from:

  • Buffer conditions : Adjust pH (e.g., 6.5–7.5) to match physiological environments, as carboxylate ionization affects activity .
  • Solvent effects : Use ≤1% DMSO to avoid denaturation; pre-test solvent compatibility with the enzyme .
  • Enzyme source : Compare recombinant vs. native enzymes for post-translational modifications .
    Validation steps:
  • Replicate assays across independent labs.
  • Perform kinetic studies (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

Basic: What are the solubility and stability profiles of this compound under biological assay conditions?

Methodological Answer:

  • Solubility :
    • Aqueous buffers : Partially soluble in PBS (pH 7.4); enhance solubility with 10% PEG-400 .
    • Organic solvents : Fully soluble in DMSO or methanol (≥50 mg/mL) .
  • Stability :
    • Store at –20°C under argon to prevent oxidation.
    • Avoid prolonged exposure to light (UV degradation) .

Advanced: What computational strategies predict the pharmacokinetic properties of 2-methyl-1H-imidazopyridine derivatives?

Methodological Answer:

  • QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to predict absorption .
  • ADMET Prediction Tools :
    • SwissADME : Estimates bioavailability (%F) and blood-brain barrier penetration .
    • Molinspiration : Screens for PAINS (pan-assay interference compounds) .
  • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to assess metabolic stability .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers design analogs of 2-methyl-1H-imidazopyridine-6-carboxylic acid to enhance selectivity for kinase targets?

Methodological Answer:

  • Scaffold Modification : Introduce electron-withdrawing groups (e.g., –NO₂) at position 5 to modulate kinase ATP-binding pocket interactions .
  • Fragment-Based Drug Design : Screen fragment libraries to identify substituents that improve binding to allosteric sites .
  • Crystallography : Co-crystallize analogs with target kinases (e.g., EGFR) to guide rational design .

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